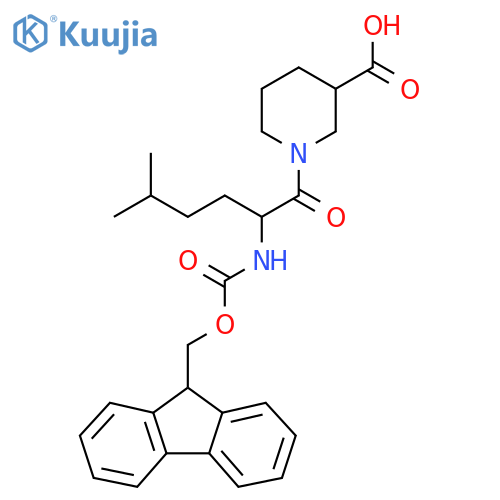

Cas no 2171602-64-3 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid)

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid

- EN300-1536338

- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]piperidine-3-carboxylic acid

- 2171602-64-3

-

- インチ: 1S/C28H34N2O5/c1-18(2)13-14-25(26(31)30-15-7-8-19(16-30)27(32)33)29-28(34)35-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,18-19,24-25H,7-8,13-17H2,1-2H3,(H,29,34)(H,32,33)

- InChIKey: BDSKOLMSNWSBIO-UHFFFAOYSA-N

- ほほえんだ: O=C(C(CCC(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC(C(=O)O)C1

計算された属性

- せいみつぶんしりょう: 478.24677219g/mol

- どういたいしつりょう: 478.24677219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 9

- 複雑さ: 734

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 95.9Ų

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1536338-0.1g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]piperidine-3-carboxylic acid |

2171602-64-3 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1536338-250mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]piperidine-3-carboxylic acid |

2171602-64-3 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1536338-5.0g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]piperidine-3-carboxylic acid |

2171602-64-3 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1536338-5000mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]piperidine-3-carboxylic acid |

2171602-64-3 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1536338-0.05g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]piperidine-3-carboxylic acid |

2171602-64-3 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1536338-0.5g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]piperidine-3-carboxylic acid |

2171602-64-3 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1536338-2500mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]piperidine-3-carboxylic acid |

2171602-64-3 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1536338-500mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]piperidine-3-carboxylic acid |

2171602-64-3 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1536338-0.25g |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]piperidine-3-carboxylic acid |

2171602-64-3 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1536338-50mg |

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhexanoyl]piperidine-3-carboxylic acid |

2171602-64-3 | 50mg |

$2829.0 | 2023-09-26 |

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid 関連文献

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acidに関する追加情報

Introduction to 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic Acid (CAS No. 2171602-64-3)

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This organopeptide derivative is characterized by its intricate molecular structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a 5-methylhexanoyl side chain. The unique combination of these structural elements imparts distinct chemical and biological properties, making it a valuable candidate for various therapeutic applications.

The compound’s molecular formula, C27H37N3O4, reflects its complex composition and the presence of multiple functional groups. The Fmoc group is particularly noteworthy, as it is commonly used in solid-phase peptide synthesis (SPPS) to protect amino groups during the assembly of peptide chains. In this context, the Fmoc-amino moiety in 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid suggests potential applications in peptide-based drug design and synthesis.

The piperidine ring is another key structural feature that contributes to the compound’s pharmacological profile. Piperidine derivatives are well-documented for their role in medicinal chemistry, often serving as pharmacophores in small molecule drugs due to their ability to enhance bioavailability and target specific biological pathways. The presence of a 5-methylhexanoyl side chain further diversifies the compound’s chemical properties, potentially influencing its solubility, metabolic stability, and interaction with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential applications of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid more effectively. Studies have indicated that the compound may exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of novel therapeutic agents. For instance, preliminary computational studies suggest that the Fmoc-amino group could interact with specific binding pockets on target proteins, modulating their activity and potentially treating diseases associated with these targets.

In addition to its potential therapeutic applications, 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid has been explored for its role in chemical biology research. The compound’s unique structure allows it to serve as a versatile building block for synthesizing more complex molecules, enabling researchers to probe biological mechanisms at a molecular level. Its incorporation into peptide mimetics and other bioactive molecules has opened new avenues for understanding cellular processes and developing innovative drug candidates.

The synthesis of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid presents significant challenges due to its complex architecture. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as multi-step organic synthesis combined with advanced purification methods have enabled researchers to obtain high-purity samples suitable for both laboratory research and potential clinical applications.

The compound’s stability under various conditions is another critical factor that has been extensively studied. Research has focused on optimizing storage conditions, solvent systems, and reaction parameters to ensure that 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid remains stable during synthesis, storage, and application. These studies have not only improved the practical aspects of working with the compound but also provided valuable insights into its chemical behavior under different environmental conditions.

Evaluation of the compound’s biological activity has been a primary focus of recent research efforts. In vitro assays have been conducted to assess its interaction with various biological targets, including enzymes and receptors relevant to human health. Preliminary results suggest that 1-2-((Fmoc-amino)) group may modulate the activity of specific enzymes involved in metabolic pathways, offering potential therapeutic benefits for conditions such as metabolic disorders and inflammation.

The potential of 1-((5-methylhexanoyl)) side chain in influencing drug-like properties has also been explored. Studies have shown that modifications to this side chain can significantly impact solubility, permeability, and metabolic stability—key factors determining a drug’s efficacy and safety. By optimizing this moiety, researchers aim to enhance the pharmacokinetic profile of 1-((5-methylhexanoyl)) derivatives, making them more suitable for clinical use.

The role of the fluorenylmethoxycarbonyl (Fmoc) group in modulating reactivity and selectivity during synthetic processes cannot be overstated. Its ability to protect amino groups while allowing controlled deprotection makes it an indispensable tool in peptide chemistry. In the context of 1-((Fmoc-amino)) derivatives like 1-((Fmoc-amino)), this property enables precise construction of complex peptide-like structures, facilitating the development of novel bioactive molecules.

Future research directions for 1-((Fmoc-amino)) derivatives include exploring their potential in drug discovery programs targeting neurological disorders, cancer, and infectious diseases. The unique structural features of these compounds offer opportunities for designing molecules with enhanced binding affinity and selectivity towards disease-relevant targets. Additionally, advances in biocatalysis and green chemistry may provide sustainable alternatives for synthesizing these complex molecules.

In conclusion, 1-((Fmoc-amino)) derivatives such as 1-((Fmoc-amino))-((5-methylhexanoyl)) piperidine are highly promising compounds with diverse applications in pharmaceutical research and development. Their intricate molecular architecture combines functional groups that contribute to their versatility as building blocks for bioactive molecules. As computational methods improve and synthetic techniques evolve, the potential for harnessing these compounds will continue to expand, driving innovation across multiple disciplines within chemical biology and medicine.

2171602-64-3 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid) 関連製品

- 933219-17-1(N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide)

- 1021216-23-8(N-(2,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide)

- 896069-58-2((2Z)-6-hydroxy-7-(pyrrolidin-1-yl)methyl-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)

- 1218217-91-4(methyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate)

- 79015-63-7(1-3-(trimethylsilyl)prop-2-yn-1-ylcyclohexan-1-ol)

- 1415719-21-9(Methyl 2-(4-acetylphenoxy)isonicotinate)

- 356780-61-5((7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol)

- 898756-57-5(3,4-Dichloro-2'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone)

- 2227696-70-8(rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid)

- 1215596-09-0(Tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate)